molecular formula C12H19N3O3S B14502997 Nonanamide, N-(5-nitro-2-thiazolyl)- CAS No. 64724-79-4

Nonanamide, N-(5-nitro-2-thiazolyl)-

Cat. No.: B14502997
CAS No.: 64724-79-4
M. Wt: 285.36 g/mol
InChI Key: JDQCWELBRCXQMB-UHFFFAOYSA-N
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Description

Nonanamide, N-(5-nitro-2-thiazolyl)- is a synthetic compound featuring a nine-carbon aliphatic amide chain (nonanamide) linked to the 5-nitro-2-thiazolyl moiety. The 5-nitrothiazole group is pharmacologically significant, as its reduction by nitroreductases activates prodrugs like NTZ, enabling antiparasitic and antimicrobial effects . Nonanamide’s extended aliphatic chain may influence solubility, metabolic stability, and target binding compared to aromatic amide derivatives.

Properties

CAS No.

64724-79-4

Molecular Formula

C12H19N3O3S

Molecular Weight

285.36 g/mol

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)nonanamide

InChI

InChI=1S/C12H19N3O3S/c1-2-3-4-5-6-7-8-10(16)14-12-13-9-11(19-12)15(17)18/h9H,2-8H2,1H3,(H,13,14,16)

InChI Key

JDQCWELBRCXQMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC1=NC=C(S1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonanamide, N-(5-nitro-2-thiazolyl)- typically involves the reaction of nonanoic acid with 5-nitro-2-thiazolamine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Nonanamide, N-(5-nitro-2-thiazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Nonanamide, N-(5-nitro-2-thiazolyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Nonanamide, N-(5-nitro-2-thiazolyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules. This interaction can disrupt essential biological processes, leading to the compound’s antimicrobial and antiparasitic effects .

Comparison with Similar Compounds

Core Structural Features

  • Nonanamide, N-(5-nitro-2-thiazolyl)-: Contains a linear C9 aliphatic chain (nonanamide) attached to the 5-nitrothiazole ring.
  • Nitazoxanide (NTZ) : Features a benzamide group (2-acetyloxybenzamide) linked to 5-nitrothiazole, with molecular formula C₁₂H₉N₃O₅S (MW 307.3 Da) .
  • Propanamide Derivatives (e.g., compounds 8d–8h in ): Include shorter aliphatic chains (C3) with sulfanyl-linked oxadiazole substituents (e.g., 4-methylphenyl or 3-nitrophenyl groups) .

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (Da) Melting Point (°C) Key Substituents
Nonanamide, N-(5-nitro-2-thiazolyl)- C₁₂H₂₁N₃O₂S* ~283.4 Not reported C9 aliphatic chain
Nitazoxanide (NTZ) C₁₂H₉N₃O₅S 307.3 198–200 2-Acetyloxybenzamide
Compound 8h () C₁₅H₁₃N₅O₄S₂ 415.4 158–159 3-Nitrophenyl-oxadiazole
Compound 6c () C₁₆H₁₃ClN₆S₂ 396.9 243–245 4-Chlorophenyl-diazepane

*Hypothetical molecular formula based on structural analogy.

Pharmacological Activity

  • NTZ : Broad-spectrum antiprotozoal agent active against Cryptosporidium and Giardia, with 66% fecal excretion . Activation relies on nitro group reduction by pyruvate ferredoxin oxidoreductase (PFOR) .
  • Nonanamide: Predicted to retain nitro-dependent activation but may exhibit altered pharmacokinetics (e.g., prolonged half-life) due to lipophilic nonanamide chain.
  • Propanamide Derivatives : Alkaline phosphatase inhibition reported, though specific activity data are unavailable .

Metabolic and Toxicological Profiles

  • NTZ: Metabolized to tizoxanide (desacetyl form), excreted in urine and feces . No carcinogenicity reported, unlike nitrofurans (e.g., FANFT), which induce bladder cancer via prostaglandin endoperoxide synthetase-mediated activation .
  • Nonanamide: Likely avoids carcinogenic pathways due to lack of nitrofuran structure. However, aliphatic chains may increase tissue retention, necessitating toxicity studies.
  • FANFT Analogs: Exhibit urinary bladder carcinogenicity via DNA/RNA adduct formation, enhanced in germfree rats .

Computational and Structural Insights

  • Crystal Structures : NTZ analogs (e.g., 2-nitro-N-(5-nitrothiazolyl)benzamide) exhibit planar geometries with hydrogen bonding between nitro groups and amide protons, critical for stability .
  • Nonanamide’s aliphatic chain may permit similar targeting with enhanced membrane permeability .

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